molecular formula C14H10Cl2NO2- B1209939 {2-[(2,6-dichlorophenyl)amino]phenyl}acetate

{2-[(2,6-dichlorophenyl)amino]phenyl}acetate

Cat. No.: B1209939
M. Wt: 295.1 g/mol
InChI Key: DCOPUUMXTXDBNB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(2,6-dichlorophenyl)amino]phenyl}acetate is a chemical compound with the molecular formula C14H10Cl2NO2. It is known for its applications in various fields, including pharmaceuticals and industrial chemistry. This compound is a derivative of benzeneacetic acid and contains a dichlorophenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2,6-dichlorophenyl)amino]phenyl}acetate typically involves the reaction of 2,6-dichloroaniline with phenylacetic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic reaction as in laboratory synthesis but is optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

{2-[(2,6-dichlorophenyl)amino]phenyl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

{2-[(2,6-dichlorophenyl)amino]phenyl}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of {2-[(2,6-dichlorophenyl)amino]phenyl}acetate involves its interaction with specific molecular targets. In the case of its use as an NSAID, the compound inhibits the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. This inhibition reduces inflammation and pain. Additionally, the compound may interact with other pathways, such as the lipoxygenase pathway, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific dichlorophenyl group, which enhances its anti-inflammatory properties. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in various applications .

Properties

Molecular Formula

C14H10Cl2NO2-

Molecular Weight

295.1 g/mol

IUPAC Name

2-[2-(2,6-dichloroanilino)phenyl]acetate

InChI

InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)/p-1

InChI Key

DCOPUUMXTXDBNB-UHFFFAOYSA-M

SMILES

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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